Ferrous nitrate hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

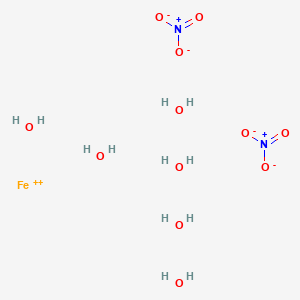

Ferrous nitrate hexahydrate is a useful research compound. Its molecular formula is FeH12N2O12 and its molecular weight is 287.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Ferrous nitrate hexahydrate is primarily used in agriculture as a micronutrient fertilizer. Iron is essential for plant growth, and its deficiency can lead to chlorosis, particularly in alkaline soils.

Key Benefits:

- Iron Source : Provides readily available iron for plants.

- Soil Amendment : Improves soil health and enhances nutrient uptake.

| Application | Description |

|---|---|

| Fertilizer | Used to correct iron deficiency in crops such as citrus and other fruit trees. |

| Soil Treatment | Enhances soil fertility and promotes healthy plant growth. |

Case Study

A study conducted on citrus orchards demonstrated that the application of ferrous nitrate significantly improved leaf chlorophyll content and fruit yield compared to untreated controls .

Chemical Synthesis

This compound serves as a precursor in various chemical reactions, particularly in the synthesis of iron-based compounds.

Applications in Synthesis:

- Catalyst : Acts as a catalyst in organic reactions such as the oxidation of alcohols.

- Precursor for Iron Compounds : Used to produce iron oxide nanoparticles through thermal decomposition.

| Reaction Type | Role of Ferrous Nitrate |

|---|---|

| Oxidation Reactions | Catalyzes the oxidation of organic substrates. |

| Nanoparticle Synthesis | Precursor for synthesizing iron oxide nanoparticles used in catalysis and magnetic applications. |

Case Study

Research has shown that ferrous nitrate can effectively catalyze the oxidation of phenolic compounds under mild conditions, leading to higher yields of desired products .

Environmental Applications

In environmental science, this compound is utilized for its reducing properties.

Environmental Uses:

- Wastewater Treatment : Acts as a reducing agent for the removal of heavy metals from wastewater.

- Soil Remediation : Used to immobilize contaminants in soil through precipitation reactions.

| Application | Description |

|---|---|

| Heavy Metal Removal | Reduces metal ions to less toxic forms, facilitating their removal from water. |

| Soil Remediation | Stabilizes contaminants, preventing leaching into groundwater. |

Case Study

A study evaluated the effectiveness of ferrous nitrate in treating industrial wastewater containing chromium. Results indicated a significant reduction in chromium levels after treatment with ferrous nitrate, demonstrating its potential for environmental remediation .

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent.

Analytical Applications:

- Colorimetric Analysis : Used in colorimetric assays to determine concentrations of various analytes.

- Titration : Serves as a standard solution in redox titrations.

| Application | Description |

|---|---|

| Colorimetric Assays | Facilitates the quantification of substances based on color change. |

| Titration Standards | Provides accurate measurements in redox reactions. |

Case Study

In a laboratory setting, ferrous nitrate was used successfully as a standard for determining the concentration of hydrogen peroxide in various samples through titrimetric methods .

化学反応の分析

Thermal Decomposition

Ferrous nitrate hexahydrate undergoes thermal degradation through two primary pathways depending on its physical state:

Solid-State Decomposition

Heating the hexahydrate above 60°C initiates melting, followed by rapid decomposition at 61°C into iron(III) oxide (Fe₂O₃), nitrogen oxides, and water vapor :

Fe NO 6H OΔ>61∘CFe O +NOx↑+H O↑

This oxidation-driven process bypasses the expected formation of FeO due to atmospheric oxygen participation .

Aqueous Solution Decomposition

In solution, Fe(NO₃)₂ decomposes at 107°C, forming Fe³⁺ species. The presence of nitric acid accelerates this process :

3Fe NO Δ,HNO Fe O +4NO2↑+O2↑

Key Data:

Redox Reactions

Fe²⁺ in ferrous nitrate participates in oxidation-reduction processes, particularly with strong oxidizing agents:

Reaction with Concentrated Nitric Acid

Concentrated HNO₃ oxidizes Fe²⁺ to Fe³⁺, producing nitric oxide (NO) :

3Fe NO +4HNO →3Fe NO +NO↑+2H O

This reaction highlights the compound’s susceptibility to oxidation in acidic environments.

Atmospheric Oxidation

Aqueous Fe(NO₃)₂ solutions gradually oxidize in air, forming hydrated iron(III) oxide :

4Fe NO +O2+10H O→2Fe O H O+8HNO

Dissolution and Ionization

In aqueous media, this compound dissociates into Fe²⁺ and NO₃⁻ ions, forming a paramagnetic solution2 :

Fe NO 6H OH OFe(aq)2++2NO (aq)−+6H O

Physicochemical Properties:

Synthetic and Metathetical Reactions

This compound serves as a precursor in synthesis:

Precipitation Reactions

Reaction with sulfides or hydroxides yields insoluble iron compounds :

Fe NO +Na S→FeS↓+2NaNO

Stability and Handling Considerations

特性

CAS番号 |

13476-08-9 |

|---|---|

分子式 |

FeH12N2O12 |

分子量 |

287.95 g/mol |

IUPAC名 |

iron(2+);dinitrate;hexahydrate |

InChI |

InChI=1S/Fe.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; |

InChIキー |

SUOTZEJYYPISIE-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+2] |

正規SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+2] |

Key on ui other cas no. |

13520-68-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。